N-(2-ethoxyphenyl)-4-nitrobenzenesulfonamide is a sulfonamide compound characterized by the presence of both an ethoxyphenyl and a nitro group attached to a sulfonamide moiety. This compound is significant in medicinal chemistry due to its potential therapeutic applications and serves as a key intermediate in the synthesis of various pharmaceuticals.
The compound can be synthesized through various methods involving the reaction of 2-ethoxyaniline with sulfonyl chlorides, particularly 4-nitrobenzenesulfonyl chloride. The synthesis routes often utilize organic solvents and bases to facilitate the reaction, with purification steps including chromatography to isolate the desired product.
N-(2-ethoxyphenyl)-4-nitrobenzenesulfonamide falls under the category of sulfonamides, which are known for their antibacterial properties. It is also classified as an aromatic compound due to its benzene rings, and it contains functional groups such as nitro and ether.
The synthesis of N-(2-ethoxyphenyl)-4-nitrobenzenesulfonamide typically involves the following general procedure:
The synthesis typically yields good to excellent results, with purification often yielding a white solid product. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and HRMS (High-Resolution Mass Spectrometry) are employed to confirm the structure of the synthesized compound .
N-(2-ethoxyphenyl)-4-nitrobenzenesulfonamide has a complex structure comprising:
The molecular formula for N-(2-ethoxyphenyl)-4-nitrobenzenesulfonamide is C13H14N2O4S, with a molecular weight of approximately 298.33 g/mol. The compound exhibits characteristic peaks in its NMR spectrum that correspond to the various protons present in its structure.
N-(2-ethoxyphenyl)-4-nitrobenzenesulfonamide can participate in several chemical reactions:
The reactivity of this compound is influenced by the electron-withdrawing nature of the nitro group and the electron-donating properties of the ethoxy group, allowing for diverse synthetic applications in medicinal chemistry .
The mechanism of action for compounds like N-(2-ethoxyphenyl)-4-nitrobenzenesulfonamide often involves inhibition of bacterial enzymes, particularly those involved in folic acid synthesis. Sulfonamides mimic para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby disrupting bacterial growth.
Studies have shown that modifications in the structure can significantly influence biological activity, highlighting the importance of both the ethoxy and nitro substituents in enhancing efficacy against target bacteria .
Relevant spectral data includes characteristic absorption bands in FTIR corresponding to the sulfonamide (around 1350 cm⁻¹) and nitro groups (around 1530 cm⁻¹) which confirm its structure .
N-(2-ethoxyphenyl)-4-nitrobenzenesulfonamide has several applications:
This compound's versatility makes it a valuable asset in both academic research and pharmaceutical industries, contributing to advancements in medicinal chemistry and drug design .
The sulfonamide (–SO₂NH–) pharmacophore represents one of medicinal chemistry’s most versatile scaffolds, with over 150 FDA-approved drugs spanning diverse therapeutic areas since the 1930s [5] [8]. The discovery of Prontosil (sulfonamidochrysoidine) in 1932 marked the first systemic antibacterial agent, revolutionizing infectious disease treatment by inhibiting bacterial dihydropteroate synthase (DHPS) in the folate biosynthesis pathway [1] [2]. This breakthrough initiated extensive structural derivatization, yielding early antibacterial agents like sulfadiazine (1941) and sulfamethoxazole (1961) [1] [8].
By the 1950s, sulfonamide diversification beyond antibacterials accelerated, leveraging the scaffold’s synthetic flexibility and capacity for target modulation. Key milestones included:
Table 1: Therapeutic Evolution of Sulfonamide Pharmacophores
Era | Therapeutic Area | Representative Drug | Key Structural Feature | Approval Year |
---|---|---|---|---|
1930-1950 | Antibacterial | Sulfadiazine | 2-Pyrimidinylamino substitution | 1941 |
1950-1970 | Diuretics | Hydrochlorothiazide | Chlorinated benzothiadiazine | 1959 |
1980-2000 | Antidiabetics | Glyburide | Cyclohexylurea tail | 1984 |
2000-Present | Anticancer | SLC-0111 (Phase III) | Ureido-benzenesulfonamide | Investigational |
This progression highlights the pharmacophore’s adaptability—maintaining the core sulfonamide zinc-binding group (ZBG) while modulating peripheral substituents to engage diverse biological targets [5] [7]. The structural simplicity of benzenesulfonamides enables systematic exploration of electronic (e.g., nitro group) and steric (e.g., ethoxy) perturbations to optimize target affinity and selectivity [3] [9].
Strategic placement of nitro (–NO₂) and ethoxy (–OC₂H₅) groups on sulfonamide scaffolds profoundly influences physicochemical properties, target binding, and biological activity. The 4-nitrobenzenesulfonamide moiety acts as a potent electron-withdrawing pharmacophore, enhancing:
The 2-ethoxyphenyl group introduces steric and hydrophobic effects critical for target complementarity:
Table 2: Electronic and Steric Contributions of Key Substituents
Substituent | Electronic Effect | Steric Parameters | Key Binding Interactions | Biological Impact |
---|---|---|---|---|
4-Nitro (–NO₂) | Strong σₚ = +0.81 (Hammett) | Minimal volume increase | H-bond with Ser219 (DHPS), π-stacking with Phe190 | Antibacterial potency ↑, CA IX affinity ↑ |
2-Ethoxy (–OC₂H₅) | Moderate σₘ = +0.10 | Cone angle ≈ 90° | Hydrophobic contact with Val121 (CA IX), Van der Waals with Pro64 (DHPS) | Target selectivity ↑, Membrane permeability ↑ |
In CA IX inhibitors, the nitro group’s electron-withdrawing nature enhances sulfonamide Zn²⁺ coordination (Kᵢ = 10.93–25.06 nM), while the 2-ethoxy group’s hydrophobicity improves selectivity over off-target isoforms like CA II (selectivity index 13.8–985) [7]. Similarly, in bis-aryl sulfonamide immune modulators, 4-chloro-2,5-dimethoxy substitution combined with 4-ethoxy groups synergistically enhanced NF-κB activation by 3.7-fold versus unsubstituted analogs [3].
N-(2-Ethoxyphenyl)-4-nitrobenzenesulfonamide embodies a strategically functionalized scaffold for systematic structure-activity relationship (SAR) studies. Its synthesis involves:
This compound’s modular architecture enables rational modifications at three key sites:
In SAR explorations of bis-aryl sulfonamides, the 4-nitro/4-ethoxy combination demonstrated exceptional potency in immune modulation. Removal of the 2-methoxy group from analog 4 reduced NF-κB activation by 89%, while 4-chloro→4-bromo substitution (7) maintained activity, confirming hydrophobic tolerance at this position [3]. Molecular docking reveals the 4-nitro group’s oxygen atoms form bidentate hydrogen bonds with Arg220 in DHPS (ΔG = -8.1 kcal/mol), while the 2-ethoxy phenyl ring occupies a hydrophobic cleft lined by Pro64 and Phe190 [9].
Table 3: Structure-Activity Relationship Observations in Bis-Aryl Sulfonamides
Structural Modification | Compound | NF-κB Activation (% vs. Control) | Key SAR Insight |
---|---|---|---|
Parent scaffold | 1 | 100% (Reference) | Optimal 4-chloro-2,5-dimethoxy/4-ethoxy combination |
Removal of 2-OMe | 4 | 11% | 2-Methoxy essential for H-bond donor/acceptor balance |
Removal of 5-OMe | 5 | 9% | 5-Methoxy maintains planar conformation |
4-Cl → 4-Br | 7 | 98% | Halogen size tolerance suggests hydrophobic subpocket |
4-Cl → 4-NO₂ | 9 | 17% | Excessive electron withdrawal disrupts charge transfer |
Emerging applications exploit this scaffold’s dual functionality:
The scaffold’s synthetic versatility enables probe development—introducing biotin tags at the ethoxy terminus or aryl azides at the nitro position created affinity tools for target identification without disrupting activity (>85% functional retention) [3]. This positions N-(2-ethoxyphenyl)-4-nitrobenzenesulfonamide as a privileged template for rational drug design across therapeutic domains.
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: